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Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

Cat. No.: B019692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance

(NMR) chemical shifts for (S)-(+)-6-Methyl-1-octanol. Due to the limited availability of public

experimental spectra, this guide utilizes predicted ¹³C NMR data, offering a valuable resource

for the identification and structural elucidation of this chiral alcohol. The document outlines a

standard experimental protocol for acquiring ¹³C NMR spectra and includes visualizations to aid

in understanding the molecular structure and its corresponding spectral data.

Introduction
(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in various fields,

including the synthesis of pharmaceuticals and as a fragrance component. The structural

characterization of this molecule is crucial for quality control and for understanding its chemical

behavior. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed

information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule

resonates at a specific chemical shift, offering a distinct fingerprint for identification and

structural analysis.

Predicted ¹³C NMR Chemical Shift Data
The following table summarizes the predicted ¹³C NMR chemical shifts for (S)-(+)-6-Methyl-1-
octanol. These predictions are based on computational algorithms that analyze the local
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chemical environment of each carbon atom. The carbon atoms are numbered according to the

IUPAC nomenclature, as illustrated in the molecular structure diagram below.

Table 1: Predicted ¹³C NMR Chemical Shifts for (S)-(+)-6-Methyl-1-octanol

Carbon Atom Predicted Chemical Shift (ppm)

C1 62.9

C2 32.8

C3 22.8

C4 39.2

C5 29.3

C6 32.2

C7 11.5

C8 19.2 (from methyl group at C6)

C9 (CH₃ on C6) 19.2

Note: Predicted values can have slight deviations from experimental data. These values should

be used as a reference for spectral interpretation.

Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of (S)-(+)-6-Methyl-1-octanol with the

carbon atoms numbered for clear correlation with the ¹³C NMR data.

Structure of (S)-(+)-6-Methyl-1-octanol with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standard protocol for the acquisition of a ¹³C NMR spectrum of a small

organic molecule like (S)-(+)-6-Methyl-1-octanol.

4.1. Sample Preparation
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Sample Quantity: Weigh approximately 10-50 mg of the (S)-(+)-6-Methyl-1-octanol sample.

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

Other suitable solvents include acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆, depending

on the sample's solubility.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0.0 ppm.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or

500 MHz NMR spectrometer:

Parameter Recommended Value

Pulse Program

A standard single-pulse experiment with proton

decoupling (e.g., zgpg30 on Bruker

instruments).

Solvent CDCl₃

Temperature 298 K (25 °C)

Spectral Width (SW) 0 - 220 ppm

Acquisition Time (AQ) 1 - 2 seconds

Relaxation Delay (D1) 2 - 5 seconds

Number of Scans (NS)
128 or higher (depending on sample

concentration)

Transmitter Frequency Offset (O1P) Centered in the spectral window (e.g., 100 ppm)

4.3. Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to convert the time-domain data into the frequency domain.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is

not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16

ppm).

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final

structural elucidation using ¹³C NMR spectroscopy.
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Workflow for ¹³C NMR spectral analysis.
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This comprehensive guide provides researchers, scientists, and drug development

professionals with the necessary information to understand and utilize ¹³C NMR spectroscopy

for the characterization of (S)-(+)-6-Methyl-1-octanol. By combining predicted data with

standardized experimental protocols, this document serves as a practical resource for the

structural analysis of this important chiral molecule.

To cite this document: BenchChem. [Technical Guide: 13C NMR Chemical Shifts for (S)-
(+)-6-Methyl-1-octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019692#13c-nmr-chemical-shifts-for-s-6-methyl-1-
octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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